2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol
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Description
2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol is a chemical compound that belongs to the family of phenylethanolamines. It is commonly known as propylnorapomorphine or PNA. The compound has been studied extensively for its potential use in various scientific applications.
Scientific Research Applications
Receptor Specificity and Sympathomimetic Activity
Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding a methyl or ethyl group at the carbon alpha to the nitrogen or by adding various alkyl groups in the nitrogen center, change sympathomimetic activity. This indicates that the β-receptor population can be divided into β-1 and β-2 types, suggesting potential applications in receptor-specific drug development (Lands, Ludueña, & Buzzo, 1967).
Peptide Chemistry
The use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection of amino acids or peptides describes its application in peptide synthesis. This method is stable under standard conditions for peptide synthesis and deprotection is carried out under mild conditions (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol serves as a good protecting group for methacrylic acid, which can be selectively removed either chemically under alkaline conditions or thermally. This application is particularly relevant in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Liquid Crystalline Polysiloxanes
Synthesis of monomers with a fluorinated chain obtained from 2-(perfluoro-n-alkyl)ethanol for the development of side chain liquid crystalline polysiloxanes showcases the application in materials science for creating compounds with high smectogen properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Photochromic Properties
The study of 4-Dialkylamino-2-hydroxychalcones, derivatives that undergo reversible E/Z-photoisomerization, illustrates potential applications in the development of photochromic materials. These materials offer possibilities in creating dynamic systems that respond to light (Matsushima, Fujimoto, & Tokumura, 2001).
Solubility Transitions in Solvent Mixtures
Research on poly(2-oxazoline)s with different side chains in ethanol-water solvent mixtures discusses their solubility transitions, which are crucial for understanding polymer-solvent interactions and developing responsive polymer systems (Lambermont-Thijs et al., 2010).
properties
IUPAC Name |
2-(4-ethylphenyl)-2-(prop-2-ynylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(10-15)12-7-5-11(4-2)6-8-12/h1,5-8,13-15H,4,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZKRCKXLZUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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